NV930 vs. PTC124 (Ataluren) and NV2445: Superior 24-Hour Cytotoxicity Profile in MTT Assay
NV930 (ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) demonstrated a measurably cleaner acute cytotoxicity profile than both the clinical-stage TRID PTC124 (ataluren) and the prior lead compound NV2445 in the MTT assay. In a direct head-to-head experiment, cell viability was already compromised after 24 h of treatment with either PTC124 at 48 µM or NV2445 at 48 µM. In contrast, NV930—as well as NV848 and NV914—did not alter cell viability or proliferation at identical time and concentration points [1]. A partial cytotoxic effect for NV930 was observed only at 72 h at the higher doses of 24 and 48 µM [1].
| Evidence Dimension | Acute cytotoxicity (24 h MTT assay, HeLa cell background) |
|---|---|
| Target Compound Data | NV930 (12–48 µM): no significant reduction in cell viability at 24 h at any concentration tested |
| Comparator Or Baseline | PTC124 (48 µM): significant toxicity at 24 h; NV2445 (48 µM): significant toxicity at 24 h |
| Quantified Difference | NV930 = non-toxic at 24 h up to 48 µM; PTC124 and NV2445 = toxic at 48 µM at 24 h (qualitative binary difference; exact % viability not digitised in the published figure) |
| Conditions | HeLa cell line; MTT assay; treatment duration 24 h and 72 h; concentration range 12–48 µM; n = 3; Figure S1 in Pibiri et al. 2020 |
Why This Matters
For procurement in early-stage drug discovery, a compound that spares cell viability at 24 h while retaining target activity reduces false-positive rates in phenotypic screens and avoids confounding cytotoxicity-driven readouts.
- [1] Pibiri, I.; Melfi, R.; Tutone, M.; Di Leonardo, A.; Pace, A.; Lentini, L. Targeting Nonsense: Optimization of 1,2,4-Oxadiazole TRIDs to Rescue CFTR Expression and Functionality in Cystic Fibrosis Cell Model Systems. Int. J. Mol. Sci. 2020, 21 (17), 6420. View Source
